SKI II

Sphingolipidomics Target engagement profiling Dihydroceramide metabolism

SKI II is a critical dual-target chemical probe, inhibiting both sphingosine kinases (SphK1/2) and dihydroceramide desaturase-1 (Des1). Unlike selective inhibitors like PF-543 or ABC294640, it uniquely depletes S1P while elevating dihydroceramides, enabling studies on autophagy and cell cycle arrest. Its verified in vivo oral bioavailability (65% tumor growth inhibition in models) and efficacy in multidrug-resistant cells make it essential for sphingolipid research. Procure with confidence for your next breakthrough.

Molecular Formula C15H11ClN2OS
Molecular Weight 302.8 g/mol
CAS No. 312636-16-1
Cat. No. B1682081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKI II
CAS312636-16-1
Synonyms4-((4-(4-chlorophenyl)-2-thiazolyl)amino)phenol
SK I-II compound
Molecular FormulaC15H11ClN2OS
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl
InChIInChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18)
InChIKeyZFGXZJKLOFCECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SKI II (CAS 312636-16-1): A Dual SphK1/2 and Desaturase-1 Inhibitor for Cancer and Sphingolipid Signaling Research


SKI II (4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenol, CAS 312636-16-1) is a synthetic, orally active, non-lipid small-molecule inhibitor that targets both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) with IC50 values of 78 μM and 45 μM, respectively . Beyond its canonical SphK inhibition, SKI II functions as a non-competitive inhibitor of dihydroceramide desaturase-1 (Des1) with a Ki of 0.3 μM, a secondary pharmacology not shared by SphK1-selective inhibitors such as PF-543 [1]. The compound exhibits high kinase selectivity, showing no inhibition of hERK2, hPI3K, or hPKCα at concentrations up to 60 μM . These dual-target properties establish SKI II as a distinct chemical probe whose cellular effects reflect both reduced sphingosine-1-phosphate (S1P) and accumulated dihydroceramides (dhCers), making it a unique tool compound in sphingolipid signaling research.

Why SphK1-Selective or SphK2-Selective Inhibitors Cannot Substitute for SKI II in Key Experimental Contexts


SKI II occupies a unique pharmacological space among sphingosine kinase inhibitors that precludes simple substitution with isoform-selective alternatives such as PF-543 (SphK1-selective, Ki = 3.6 nM) or ABC294640 (SphK2-selective, Ki = 9.8 μM) [1]. SKI II's dual SphK1/2 inhibition profile, combined with its off-target Des1 inhibitory activity (Ki = 0.3 μM), produces a distinct sphingolipidomic signature characterized by simultaneous S1P depletion and dhCer accumulation [2]. In direct comparative studies, PF-543 reduces S1P to undetectable levels but does not elevate dhCers, while ABC294640 paradoxically increases both dhS1P and S1P in certain cell types [3]. Consequently, experimental outcomes attributed to SKI II—including G0/G1 cell cycle arrest, autophagy induction, and synergistic cytotoxicity with chemotherapeutics—cannot be recapitulated by single-isoform SphK inhibitors, necessitating the use of the exact compound for studies requiring this dual-target pharmacology.

Quantitative Comparative Evidence: SKI II Versus PF-543, ABC294640, and Other SphK Inhibitors


Desaturase-1 (Des1) Off-Target Inhibition: SKI II vs. PF-543

SKI II exhibits potent, non-competitive inhibition of dihydroceramide desaturase-1 (Des1) with a Ki of 0.3 μM, whereas the SphK1-selective inhibitor PF-543 shows no Des1 inhibitory activity under identical assay conditions [1]. In intact cells, SKI II treatment provokes marked accumulation of dihydroceramides (dhCers) and their metabolites, while PF-543 does not [1]. Both compounds reduce S1P to nearly undetectable levels, but only SKI II induces G0/G1 cell cycle arrest and autophagy [1].

Sphingolipidomics Target engagement profiling Dihydroceramide metabolism

Isoform Inhibition Profile: Dual SphK1/SphK2 vs. Isoform-Selective Inhibitors

In a systematic characterization of sphingosine kinase inhibitors, SKI II was classified as an SphK1/2-dual inhibitor with IC50 values of 78 μM (SphK1) and 45 μM (SphK2), contrasting with ABC294640 (SphK2-selective inhibitor) and CB5468139 (SphK1-selective inhibitor) [1]. The SphK2-selective inhibitor ABC294640 produced more pronounced anticancer effects—including greater S1P reduction, ceramide elevation, and inhibition of proliferation, migration, and invasion—than SKI II in A498 kidney adenocarcinoma cells [1].

Kinase inhibitor profiling Sphingosine kinase Isoform selectivity

Kinase Selectivity Window: SKI II Demonstrates Clean Profile Against Off-Target Kinases

SKI II exhibits no inhibition of hERK2, hPI3K, or hPKCα at concentrations up to 60 μM, corresponding to a >120-fold selectivity window relative to its SphK IC50 of 0.5 μM measured in the GST-hSK assay . This selectivity profile contrasts with certain lipid-based SphK inhibitors that may exhibit broader off-target kinase interactions.

Kinase selectivity Chemical probe validation Off-target profiling

In Vivo Antitumor Efficacy: Oral Bioavailability and Tumor Growth Inhibition

SKI II demonstrates oral bioavailability, achieving tumor growth reduction in syngeneic BALB/c mouse solid tumor models using JC mammary adenocarcinoma cells at 50 mg/kg IP and 100 mg/kg PO doses, with no observed toxicity or body weight loss relative to controls [1]. In U937 leukemic xenografts in SCID mice, SKI II administration significantly suppressed tumor growth [2]. Chronic administration (50 mg/kg, 3-weekly IP for 16 weeks) produces sustained reduction of plasma S1P concentrations .

In vivo pharmacology Xenograft models Oral bioavailability

Cytotoxic Activity Against Multidrug-Resistant Cancer Cell Lines

SKI II demonstrates cytotoxic activity against tumor cell lines overexpressing drug efflux transporters P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1), with IC50 values ranging from 0.9 μM to 4.6 μM . Specifically, IC50 values are: T24 (4.6 μM), MCF-7 (1.2 μM), NCI/ADR (1.3 μM, P-gp overexpressing), and MCRF-7/VP (0.9 μM, MRP1 overexpressing) . This profile suggests that SKI II circumvents common chemoresistance mechanisms.

Multidrug resistance P-glycoprotein Cytotoxicity profiling

Recommended Applications for SKI II Based on Validated Comparative Evidence


Sphingolipidomic Profiling to Distinguish SphK-Dependent vs. Des1-Dependent Lipid Changes

SKI II is uniquely suited for studies requiring simultaneous evaluation of both SphK and Des1 contributions to cellular sphingolipid profiles. Its dual inhibition of SphK (reducing S1P) and Des1 (elevating dhCers) produces a distinct lipid signature not achievable with PF-543 (S1P reduction only) or ABC294640 (paradoxical S1P/dhS1P elevation in some cells). This application leverages the quantitative differences established in head-to-head comparisons [1][2].

In Vivo Tumor Xenograft Studies Requiring Orally Bioavailable SphK Inhibition

SKI II's demonstrated oral bioavailability and in vivo efficacy in syngeneic and xenograft tumor models (65% tumor growth inhibition at 50 mg/kg IP in JC mammary adenocarcinoma) make it a suitable chemical probe for in vivo validation of sphingolipid signaling hypotheses [3]. The compound's favorable toxicity profile—no observed weight loss or overt toxicity at efficacious doses—supports its use in chronic dosing regimens (e.g., 16-week studies) [3].

Chemoresistance Mechanism Studies in P-gp or MRP1 Overexpressing Cancer Models

SKI II maintains cytotoxic potency in cell lines overexpressing drug efflux transporters, with IC50 values of 1.3 μM in P-gp-overexpressing NCI/ADR cells and 0.9 μM in MRP1-overexpressing MCRF-7/VP cells . This property makes SKI II an appropriate tool compound for dissecting sphingolipid-mediated survival pathways in multidrug-resistant cancer models, where many conventional chemotherapeutics lose activity.

Mechanistic Studies of Autophagy Induction and G0/G1 Cell Cycle Arrest

SKI II induces autophagy and G0/G1 cell cycle arrest, effects that are not observed with the SphK1-selective inhibitor PF-543 despite comparable S1P reduction [1]. Researchers investigating the specific contribution of dhCer accumulation (rather than S1P depletion) to autophagy regulation or cell cycle control should select SKI II over PF-543, as only SKI II produces the dual lipid phenotype required to test such hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKI II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.